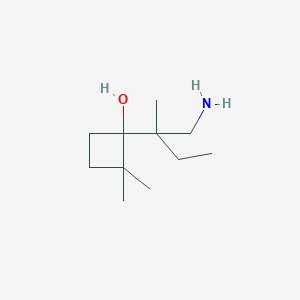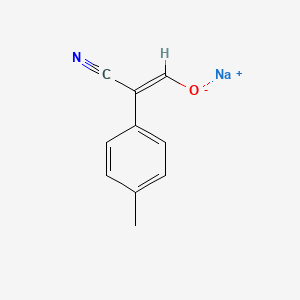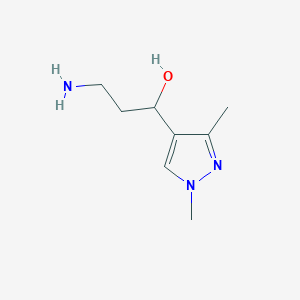
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aminopropanol derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield aldehydes or carboxylic acids, while reduction can produce secondary amines or alcohols .
Aplicaciones Científicas De Investigación
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
3-aminopropan-1-ol: A simpler compound with similar functional groups but lacking the pyrazole ring.
Indole derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological activities.
Uniqueness
3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its combination of a pyrazole ring with both primary amine and alcohol functional groups. This structure provides a versatile platform for chemical modifications and interactions with biological targets, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-1-(1,3-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
Clave InChI |
QMTRQNYARBWJJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(CCN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



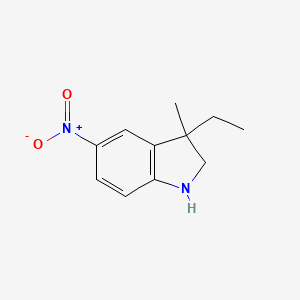
![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
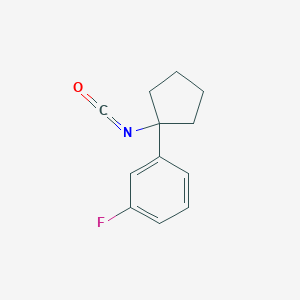
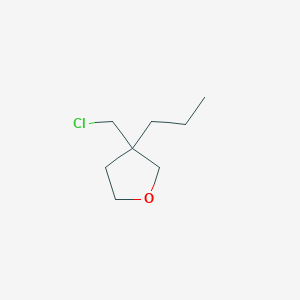
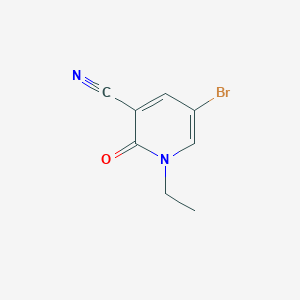
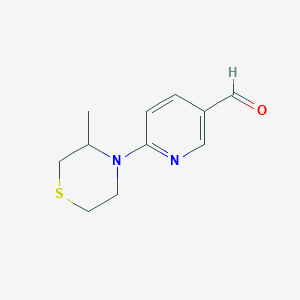
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
amine](/img/structure/B13186946.png)

